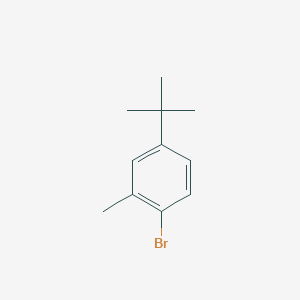

1-Bromo-4-(tert-butyl)-2-methylbenzene

描述

1-Bromo-4-(tert-butyl)-2-methylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a bromine atom at position 1, a tert-butyl group at position 4, and a methyl group at position 2. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization .

Molecular Formula: C${11}$H${15}$Br

Molar Mass: ~227.14 g/mol (estimated based on analogs) .

Key Features:

- Bromine: A halogen leaving group enabling nucleophilic substitution or transition metal-catalyzed coupling.

- tert-Butyl: A bulky, electron-donating group via inductive effects, enhancing steric hindrance and influencing regioselectivity.

- Methyl: A moderately electron-donating group that slightly increases ring electron density.

属性

分子式 |

C11H15Br |

|---|---|

分子量 |

227.14 g/mol |

IUPAC 名称 |

1-bromo-4-tert-butyl-2-methylbenzene |

InChI |

InChI=1S/C11H15Br/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7H,1-4H3 |

InChI 键 |

OUAZXYDMCXFJKW-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)Br |

产品来源 |

United States |

准备方法

Reaction Conditions and Mechanism

4-tert-Butyltoluene undergoes bromination using molecular bromine () in the presence of a Lewis acid catalyst such as iron(III) bromide (). The tert-butyl group, a strong electron-donating substituent, directs electrophilic attack to the para position relative to itself, while the methyl group directs ortho/para substitution. The combined steric and electronic effects favor bromination at the ortho position to the methyl group (position 2), yielding the target compound.

Typical Reaction Setup:

-

Substrate: 4-tert-Butyltoluene (1 equiv)

-

Reagent: (1.2–1.5 equiv)

-

Catalyst: (0.1 equiv)

-

Solvent: Dichloromethane or carbon tetrachloride

-

Temperature: 0–25°C

-

Time: 2–4 hours

Under these conditions, the reaction achieves 60–75% yield, with minor formation of dibrominated byproducts.

Industrial-Scale Optimization

Industrial protocols often employ continuous flow reactors to enhance selectivity and reduce side reactions. For example, a patent by DE3021728A1 describes bromination at elevated temperatures (140–200°C) without solvents, though this approach primarily targets side-chain bromination. Modifying this method by introducing and lower temperatures (25–50°C) shifts selectivity toward aromatic ring bromination.

Friedel-Crafts Alkylation Followed by Bromination

An alternative approach involves constructing the tert-butyl-substituted aromatic ring via Friedel-Crafts alkylation before introducing the bromine atom.

Synthesis of 4-tert-Butyltoluene

4-tert-Butyltoluene is synthesized by reacting toluene with tert-butyl chloride () in the presence of aluminum chloride ():

Key Conditions:

Subsequent Bromination

The resulting 4-tert-butyltoluene is brominated as described in Section 1. This two-step process ensures high regioselectivity and purity, with an overall yield of 50–60%.

Multi-Step Functionalization via Intermediate Phenols

A less common but versatile method involves phenol intermediates to exploit directing effects during bromination.

Synthesis of 4-tert-Butyl-2-methylphenol

4-tert-Butyl-2-methylphenol is prepared by alkylating o-cresol (2-methylphenol) with tert-butyl alcohol in the presence of sulfuric acid:

Reaction Conditions:

Bromination and Deoxygenation

The phenol intermediate is brominated at position 1 using in acetic acid, followed by deoxygenation via hydrogenolysis or methylation:

Methylation Step:

-

Reagent: Methyl iodide ()

-

Base: Potassium tert-butoxide ()

-

Solvent: Tetrahydrofuran (THF)

Comparative Analysis of Methods

Challenges and Optimization Strategies

化学反应分析

1-Bromo-4-(tert-butyl)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate.

Lithium-Halogen Exchange: It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at low temperatures, leading to the formation of organolithium intermediates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide yields the corresponding nitrile compound.

科学研究应用

Chemical Characteristics

1-Bromo-4-(tert-butyl)-2-methylbenzene is characterized by its bromine atom attached to the aromatic ring, which enhances its reactivity in substitution reactions. Its molecular formula is , with a CAS number of 60573-69-5. The compound is insoluble in water but soluble in organic solvents, making it suitable for various chemical reactions.

Synthesis Applications

This compound is primarily used as a starting material in the synthesis of various organic compounds. Below are notable applications:

Synthesis of Boronic Acids

This compound has been utilized in the synthesis of 4-tert-butyl-phenylboronic acid and its derivatives. The reaction typically involves lithium-bromide exchange reactions with n-butyllithium or tert-butyllithium at low temperatures, facilitating the formation of boronic acids which are crucial for cross-coupling reactions in organic chemistry .

Electrochemical Reactions

Recent studies have demonstrated the use of this compound in electrochemical borylation reactions without transition metals. For instance, a study reported an electrochemical reaction yielding high percentages of desired products under controlled conditions, showcasing its utility in green chemistry approaches .

Data Table: Synthesis Yields and Conditions

Case Study 1: Synthesis of Phenylboronic Acids

In one study, researchers successfully synthesized various phenylboronic acids using this compound as a precursor. The methodology involved a series of lithium-bromide exchange reactions that highlighted the compound's effectiveness as an aryl halide for generating boronic acid derivatives .

Case Study 2: Electrochemical Borylation

Another significant application was reported where the compound was involved in an electrochemical borylation process. The researchers achieved an impressive yield (up to 89%) of biphenyl derivatives under mild conditions, demonstrating the potential for sustainable practices in organic synthesis .

Industrial Applications

Beyond laboratory synthesis, this compound serves as an intermediate in the production of various industrial chemicals. Its derivatives are often utilized in manufacturing pharmaceuticals, agrochemicals, and specialty chemicals due to their functional properties.

作用机制

The mechanism by which 1-Bromo-4-(tert-butyl)-2-methylbenzene exerts its effects is primarily through electrophilic aromatic substitution. The bromine atom on the benzene ring makes it susceptible to nucleophilic attack, facilitating various substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Bromo-4-(tert-butyl)-1-methylbenzene

- Structure : Bromine at position 2, tert-butyl at position 4, and methyl at position 1.

- Key Differences : The altered positions of bromine and methyl groups modify electronic effects. The meta-directing bromine at position 2 reduces electron density at position 4 compared to the para-substituted bromine in the target compound.

- Reactivity : Reduced steric hindrance near the bromine may enhance substitution reactivity compared to the target compound .

1-Bromo-4-(difluoromethoxy)-2-methylbenzene

- Structure : Difluoromethoxy group at position 4 instead of tert-butyl.

- Key Differences :

- Electronic Effects : The difluoromethoxy group is electron-withdrawing via inductive effects, decreasing ring electron density compared to the electron-donating tert-butyl group.

- Steric Effects : Smaller substituent size reduces steric hindrance.

- Applications : More reactive in electrophilic substitutions due to lower steric bulk .

1-Bromo-4-tert-butylbenzene

- Structure : Lacks the methyl group at position 2.

- Molecular Weight: Lower molar mass (213.12 g/mol vs. ~227.14 g/mol for the target compound) .

Functional Group Modifications

1-Bromo-4-(2-methoxyethoxy)benzene

- Structure : Methoxyethoxy group at position 3.

- Key Differences :

1-Bromo-4-(1,1-dimethylheptyl)-2-methoxybenzene

- Structure : A long-chain alkyl (1,1-dimethylheptyl) at position 4 and methoxy at position 2.

- Key Differences :

Data Table: Comparative Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Key Reactivity Features |

|---|---|---|---|---|

| 1-Bromo-4-(tert-butyl)-2-methylbenzene | C${11}$H${15}$Br | ~227.14 | Br (C1), tert-butyl (C4), CH$_3$ (C2) | High steric hindrance; moderate electron density |

| 1-Bromo-4-tert-butylbenzene | C${10}$H${13}$Br | 213.12 | Br (C1), tert-butyl (C4) | Lower steric hindrance; faster coupling |

| 1-Bromo-4-(difluoromethoxy)-2-methylbenzene | C$8$H$7$BrF$_2$O | 245.05 | Br (C1), OCF$2$H (C4), CH$3$ (C2) | Electron-withdrawing; increased electrophilic reactivity |

| 2-Bromo-4-(tert-butyl)-1-methylbenzene | C${11}$H${15}$Br | ~227.14 | Br (C2), tert-butyl (C4), CH$_3$ (C1) | Altered regioselectivity in substitutions |

常见问题

Q. What are the common synthetic routes for 1-Bromo-4-(tert-butyl)-2-methylbenzene, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via aromatic bromination or Suzuki coupling. For example, 1-bromo-4-(tert-butyl)benzene derivatives are synthesized using cross-coupling reactions with aryl boronic acids under palladium catalysis, achieving yields up to 93% with optimized reaction times (24 hours) and stoichiometric ratios . Key variables include catalyst loading, temperature control, and inert atmosphere. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity can further enhance yield.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical. For instance, ¹H NMR peaks at δ 7.29 (d, J = 8.4 Hz) and 1.31 (s, 9H) confirm aromatic protons and tert-butyl groups, respectively . ¹³C NMR signals at δ 148.4 (ipso-C) and 34.5 (tert-butyl C) validate substitution patterns. Discrepancies in spectral data should be cross-referenced with computational predictions (e.g., DFT) or literature benchmarks to resolve ambiguities .

Q. What are the typical byproducts formed during the synthesis of this compound, and how can they be identified and removed?

Common byproducts include debrominated intermediates or di-substituted isomers due to competing electrophilic aromatic substitution. These can be detected via GC-MS or HPLC and removed using gradient elution in column chromatography (silica gel, hexane/ethyl acetate) . Recrystallization in non-polar solvents (e.g., hexane) may further improve purity.

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?

The tert-butyl group introduces steric hindrance, slowing oxidative addition in Pd-catalyzed reactions (e.g., Suzuki coupling). To mitigate this, bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) are employed to stabilize the transition state . Kinetic studies using variable-temperature NMR can elucidate steric effects on reaction rates.

Q. What strategies are recommended for resolving discrepancies in NMR data when synthesizing derivatives of this compound?

Discrepancies often arise from dynamic effects (e.g., rotational barriers) or solvent-dependent shifts. Use deuterated solvents with low polarity (e.g., CDCl₃) and compare experimental data with computed chemical shifts (e.g., using Gaussian or ADF software). For diastereotopic protons, 2D NMR (COSY, NOESY) can clarify spatial arrangements .

Q. What are the challenges in achieving regioselective bromination of this compound, and how can they be mitigated?

Bromination at the ortho position is disfavored due to steric hindrance from the tert-butyl group. Directed ortho-metalation (DoM) strategies using directing groups (e.g., -OMe) or Lewis acids (e.g., FeBr₃) can enhance para-selectivity . Alternatively, radical bromination (N-bromosuccinimide, AIBN) under UV light offers regiocontrol .

Q. How can column chromatography and vacuum sublimation be optimized for purifying this compound and its derivatives?

Use silica gel with a mesh size of 230–400 and a solvent gradient (e.g., 0–20% ethyl acetate in hexane) to separate brominated isomers. For thermally stable derivatives, vacuum sublimation at 80–100°C and 0.1 mbar effectively removes high-boiling impurities .

Q. What role does this compound serve in the synthesis of selenium-containing heterocycles, and what are the key mechanistic considerations?

It acts as an arylating agent in the synthesis of phenoselenazines via Ullmann or Buchwald-Hartwig coupling. The reaction mechanism involves oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with selenide intermediates. Key parameters include ligand choice (e.g., Xantphos) and avoiding over-oxidation of selenium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。